3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5,6,7,8-tetrahydronaphthalen-2-yl group. The benzamide moiety at position 2 of the oxadiazole is further substituted with 3,5-dimethoxy groups.
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-10-16(11-18(12-17)27-2)19(25)22-21-24-23-20(28-21)15-8-7-13-5-3-4-6-14(13)9-15/h7-12H,3-6H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVFBVXYWGITHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacology and agrochemistry.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
- Introduction of the Tetrahydronaphthalenyl Group : This can be performed via a Friedel-Crafts alkylation reaction.
- Amidation : The final step involves forming the benzamide moiety through an amidation reaction with benzoyl chloride .
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance:
- A study demonstrated that derivatives showed inhibitory rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds outperforming standard fungicides like quinoxyfen .
| Compound | Inhibitory Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound 13p | 86.1 | 5.17 |
| Compound 13f | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
This data suggests that the oxadiazole moiety enhances antifungal activity.
Larvicidal Activity
The compound has also shown promising results in larvicidal assays against mosquito larvae:
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| 7a | 10 | 100 |
| 7b | 10 | 10 |
| 7h | 10 | 20 |
At a concentration of 10 mg/L, compound 7a exhibited complete larvicidal activity .
Study on Toxicity and Efficacy
A comprehensive study evaluated the toxicity of various benzamide derivatives on zebrafish embryos and found that certain compounds exhibited low toxicity while maintaining high efficacy against target pests. The findings indicated that structural modifications could lead to improved biological profiles without increasing toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that electron-withdrawing groups on the benzene ring significantly enhance the biological activity of these compounds. For example, substituents like trifluoromethyl (CF3) and dichloro (Cl) groups were associated with increased antifungal potency .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 337.39 g/mol. Its structure includes a benzamide core substituted with a dimethoxy group and an oxadiazole ring attached to a tetrahydronaphthalene moiety. These structural features contribute to its diverse applications.
Chemistry
In the field of chemistry, 3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic transformations due to its reactivity and functional groups.
Antimicrobial Activity
Research indicates that compounds similar to this benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives with oxadiazole rings demonstrate potent activity against drug-resistant bacterial strains. For instance:
- Compound A14 was found to outperform standard antibiotics like ciprofloxacin against gram-positive bacteria.
Anticancer Properties
Investigations into the structure–activity relationships (SAR) of this compound have revealed its potential in anticancer therapies. Modifications in the oxadiazole ring can enhance its efficacy against cancer cells by inducing apoptosis through mechanisms involving the retinoic acid receptor gamma (RARG) pathway.
Medicine
The compound is being explored for therapeutic applications targeting specific diseases. Its interaction with biological receptors suggests potential use in drug development aimed at conditions influenced by cell growth and differentiation processes.
Case Study: Anticancer Research
In vitro studies have demonstrated that certain analogs of this compound can lead to apoptosis in various cancer cell lines. The modulation of RARG activity is a key mechanism through which these compounds exert their anticancer effects.
Material Science
In addition to biological applications, this compound is being investigated for its potential use in developing new materials and specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The antimicrobial activity of 1,3,4-oxadiazole derivatives is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Findings from Comparative Studies
- Cyclopropanecarboxamide (OZE-I) demonstrated the lowest MIC values, likely due to its compact, rigid structure enhancing membrane permeability .
Impact on Biofilm Activity :
- Toxicity and Selectivity: None of the analogs exhibited cytotoxicity in Caenorhabditis elegans models at therapeutic doses, suggesting a favorable safety profile for the oxadiazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
